(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide
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Overview
Description
(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a naphthalene derivative with a thiazolidine precursor under specific conditions to form the thiazolidine ring.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction.
Formation of the Cyano Group: The cyano group is added via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.
Biology: Researchers investigate its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, catalysts, or other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(phenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(pyridin-2-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide: Similar structure but with a pyridine ring instead of a naphthalene ring.
Uniqueness
(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(naphthalen-1-yl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to similar compounds with different aromatic rings. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-3-naphthalen-1-yl-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-27-23(29)20(15-26)25-28(21-9-5-7-17-6-3-4-8-19(17)21)24(30)22(32-25)14-16-10-12-18(31-2)13-11-16/h3-13,22H,14H2,1-2H3,(H,27,29)/b25-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDUAQPGVBDQKZ-LKUDQCMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC4=CC=CC=C43)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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